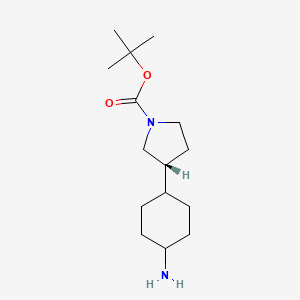

tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate

Description

This compound features a pyrrolidine ring with a tert-butyl carbamate group at position 1 and a trans-4-aminocyclohexyl substituent at position 2. The stereochemistry at C3 is specified as (R), which is critical for its conformational stability and biological interactions.

Properties

Molecular Formula |

C15H28N2O2 |

|---|---|

Molecular Weight |

268.39 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(4-aminocyclohexyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h11-13H,4-10,16H2,1-3H3/t11?,12-,13?/m0/s1 |

InChI Key |

KONFVZYBQGPQNO-CPCZMJQVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2CCC(CC2)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCC(CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Key Steps

Pyrrolidine Ring Formation

The pyrrolidine ring is commonly formed via intramolecular cyclization of appropriately substituted precursors. This can be achieved by nucleophilic substitution or reductive amination strategies starting from amino alcohols or amino acids derivatives. The stereochemistry at C3 is introduced either by using chiral starting materials or by stereoselective synthesis methods.Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is typically introduced by treating the pyrrolidine nitrogen with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate). This step protects the nitrogen and facilitates further functionalization.Incorporation of the trans-4-Aminocyclohexyl Moiety

The trans-4-aminocyclohexyl substituent is introduced via reductive amination or nucleophilic substitution on a cyclohexanone or cyclohexyl halide precursor. The trans stereochemistry is controlled by using trans-4-aminocyclohexanol or its derivatives as starting materials or by stereoselective catalytic hydrogenation.Purification and Stereochemical Verification

The product is purified using chromatographic techniques such as flash column chromatography, and stereochemistry is confirmed by NMR spectroscopy, chiral HPLC, or X-ray crystallography.

Industrial and Laboratory Scale Synthesis

Laboratory Scale:

Multi-step batch synthesis with careful control of reaction conditions to maintain stereochemistry and yield. Typical reagents include tert-butyl chloroformate for Boc protection, sodium triacetoxyborohydride or catalytic hydrogenation for reductive amination, and solvents such as dichloromethane or tetrahydrofuran.Industrial Scale:

Optimization includes continuous flow reactors for safer handling of reactive intermediates, improved purification protocols, and in-line stereochemical monitoring. High purity and yield are achieved through process intensification and quality control.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Outcome/Products |

|---|---|---|

| Cyclization | Amino alcohols, base, heat | Pyrrolidine ring formation |

| Boc Protection | tert-butyl chloroformate, base (e.g., Et3N) | N-Boc protected pyrrolidine |

| Reductive Amination | trans-4-aminocyclohexanone, NaBH(OAc)3 or Pd/C + H2 | Introduction of trans-4-aminocyclohexyl group |

| Oxidation | m-CPBA, KMnO4 | Possible oxidation of amine to nitroso derivatives |

| Reduction | LiAlH4, NaBH4 | Conversion of amine to hydroxylamine or related derivatives |

| Substitution | Alkyl halides, acyl chlorides, acidic/basic media | Functional group modifications at amine or carbamate |

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Amino alcohol precursor, base, heat | 70-85 | Stereochemical control critical |

| 2 | Boc protection | tert-butyl chloroformate, Et3N, DCM | 90-95 | Protects pyrrolidine nitrogen |

| 3 | Reductive amination | trans-4-aminocyclohexanone, NaBH(OAc)3, MeOH | 75-85 | Introduces trans-4-aminocyclohexyl group |

| 4 | Purification | Flash chromatography | 90-98 | Ensures stereochemical purity |

| 5 | Characterization | NMR, MS, chiral HPLC | - | Confirms structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines.

Substitution: The compound can participate in substitution reactions, especially at the tert-butyl group or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylamines.

Scientific Research Applications

tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a tool for studying biological processes involving pyrrolidine derivatives.

Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(trans-4-aminocyclohexyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Key Differences :

- Contains a fluoropyridine ring and a hydroxymethyl-pyrrolidine substituent.

- Dual carbamate groups (tert-butyl and methyl) at positions 1 and 3.

- Implications: Fluorine increases electronegativity, enhancing metabolic stability compared to the amino group in the target compound. The hydroxymethyl group may improve water solubility but reduce membrane permeability .

tert-Butyl (3R,4R)-3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-4-hydroxypyrrolidine-1-carboxylate

- Key Differences: Molecular formula: C₁₇H₃₀N₂O₃ (MW 310.44). Features a cyclohexenyl-ethylamino group and a hydroxyl group at C4. Stereochemistry: (3R,4R).

- Cyclohexenyl moiety increases lipophilicity, altering pharmacokinetic profiles compared to the trans-aminocyclohexyl group .

tert-Butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate

- Key Differences :

- Contains a boronic ester (pinacol boronate) on a pyrazole ring.

- Molecular formula: C₁₈H₃₀BN₃O₄ (CAS: 944994-03-0).

- Implications: Boronate group enables use in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s amino group. Primarily a synthetic intermediate rather than a bioactive molecule .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- Key Differences: Molecular formula: C₁₁H₁₈F₃NO₃ (MW 281.26). Substituents: Hydroxy, methyl, and trifluoromethyl groups at C3 and C4. Stereochemistry: (3R,4S).

- Implications: Trifluoromethyl group increases metabolic stability and acidity (pKa modulation).

Comparative Analysis Table

*Molecular weight estimated based on structural similarity to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.